2-Methyldibenzothiophene

Catalog No.
S9100876
CAS No.
30995-64-3
M.F
C13H10S
M. Wt
198.29 g/mol
Availability
Inquiry
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2-Methyldibenzothiophene

CAS Number

30995-64-3

Product Name

2-Methyldibenzothiophene

IUPAC Name

2-methyldibenzothiophene

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

InChI

InChI=1S/C13H10S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8H,1H3

InChI Key

VHUXLBLPAMBOJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C32

2-Methyldibenzothiophene is an organosulfur compound characterized by its unique structure, which consists of two benzene rings fused to a thiophene ring, with a methyl group attached to one of the benzene rings. Its chemical formula is C13_{13}H10_{10}S, and it is a derivative of dibenzothiophene. This compound is notable for its potential applications in various fields, including organic chemistry and materials science, due to its aromatic properties and reactivity.

Typical of aromatic compounds. It can undergo:

  • Electrophilic Aromatic Substitution: The presence of the sulfur atom and the methyl group influences the reactivity of the aromatic system, allowing substitution reactions at the ortho and para positions relative to the methyl group.
  • Oxidation: 2-Methyldibenzothiophene can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
  • Reduction: The compound can be reduced using lithium or other reducing agents, leading to the cleavage of C-S bonds and the formation of various derivatives .

The synthesis of 2-methyldibenzothiophene can be achieved through several methods:

  • Friedel-Crafts Reaction: This involves the alkylation of dibenzothiophene using methyl halides in the presence of aluminum chloride as a catalyst.
  • Methylation of Dibenzothiophene: Direct methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Cyclization Reactions: Starting from simpler thiophenes or phenolic compounds, cyclization reactions can yield 2-methyldibenzothiophene through controlled conditions .

2-Methyldibenzothiophene has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Due to its aromatic nature, it is investigated for use in dyes and fluorescent materials.
  • Environmental Chemistry: It is studied for its role in petroleum products and as a marker for oil migration pathways .

Interaction studies involving 2-methyldibenzothiophene primarily focus on its reactivity with transition metal catalysts. For example, studies have shown that it can undergo desulfurization reactions when treated with metal catalysts such as rhodium or cobalt. These interactions are significant for understanding its behavior in catalytic processes and its potential use in refining processes to remove sulfur from fuels .

Several compounds are structurally similar to 2-methyldibenzothiophene, including:

  • Dibenzothiophene: The parent compound without methyl substitution; it serves as a baseline for comparing reactivity and properties.
  • 3-Methyldibenzothiophene: Another isomer with a methyl group at a different position on the dibenzothiophene structure; it exhibits different reactivity patterns due to steric effects.
  • 4-Methyldibenzothiophene: Similar to 3-methyldibenzothiophene but with the methyl group at yet another position; this variation affects its interaction with electrophiles.

Comparison Table

CompoundChemical FormulaKey Characteristics
2-MethyldibenzothiopheneC13_{13}H10_{10}SMethyl group at position 2; unique reactivity
DibenzothiopheneC12_{12}H8_{8}SParent compound; lacks methyl substitution
3-MethyldibenzothiopheneC13_{13}H10_{10}SMethyl group at position 3; different substitution pattern
4-MethyldibenzothiopheneC13_{13}H10_{10}SMethyl group at position 4; affects electrophilic reactivity

The uniqueness of 2-methyldibenzothiophene lies in its specific substitution pattern that influences both its chemical behavior and potential applications compared to other methyldibenzothiophenes.

Novel Sulfur-Oxidation Pathways for Dibenzothiophene Derivatives

The sulfur atom in 2-methyldibenzothiophene undergoes selective oxidation under controlled conditions, enabling access to sulfoxides and sulfones. Photodeoxygenation of dibenzothiophene sulfoxide derivatives, such as 2-methyldibenzothiophene sulfoxide, has been studied using UV irradiation. This process generates atomic oxygen (O(³P)), which participates in solvent oxidation while regenerating the parent sulfide. For example, photolysis of 2-methyldibenzothiophene sulfoxide in cyclohexane yields cyclohexanol and cyclohexene as major products, alongside the recovery of 2-methyldibenzothiophene.

Catalytic oxidation systems employing metal–sulfophthalocyanines (MPcS) with hydrogen peroxide or monopersulfate have demonstrated efficacy. These catalysts promote the conversion of 2-methyldibenzothiophene to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. The reaction proceeds via electrophilic attack on the sulfur atom, with the methyl group at the 2-position stabilizing intermediate radicals through hyperconjugation.

A breakthrough method for synthesizing dibenzothiophene S-oxides involves Suzuki–Miyaura cross-coupling of 2-bromoaryl sulfinate esters followed by intramolecular electrophilic sulfinylation. This approach enables the preparation of 2-methyldibenzothiophene S-oxide (4e) in high yield (Table 1), bypassing traditional thiophene ring-closure steps.

Table 1: Synthesis of 2-Methyldibenzothiophene S-Oxide via Electrophilic Cyclization

SubstrateConditionsYield (%)
Methyl 2-(3-methyl)benzenesulfinateTf₂O, CH₂Cl₂, 0°C78

Palladium-Catalyzed Cross-Coupling Approaches for Ring-Substituted Analogs

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of 2-methyldibenzothiophene. The Suzuki–Miyaura reaction using 2-bromoaryl sulfinate esters and arylboronic acids achieves selective coupling at the bromo position, avoiding undesired sulfoxide formation. For instance, coupling 2-bromobenzenesulfinic acid methyl ester (1a) with 3-methylboronic acid yields 2-(3-methyl)benzenesulfinic acid methyl ester (3e), which undergoes cyclization to 2-methyldibenzothiophene S-oxide (4e) upon treatment with triflic anhydride (Tf₂O).

The regioselectivity of these reactions is influenced by steric and electronic factors. Bulky substituents on the boronic acid favor coupling at less hindered positions, enabling the synthesis of sterically congested analogs like 2,8-dimethyldibenzothiophene. Additionally, electron-donating groups on the arylboronic acid enhance reaction rates, as demonstrated by the efficient coupling of 4-methoxyphenylboronic acid with 1a.

Table 2: Palladium-Catalyzed Cross-Coupling Yields

Boronic AcidProductYield (%)
4-Tolylboronic acid2-(4-Tolyl)benzenesulfinate92
3-Methylboronic acid2-Methyldibenzothiophene S-oxide78

Regioselective Bromination and Subsequent Functional Group Interconversions

Regioselective bromination of 2-methyldibenzothiophene enables precise functionalization at specific ring positions. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) facilitate bromination at the 4- and 6-positions adjacent to the sulfur atom. For example, treatment of 2-methyldibenzothiophene with 3 equivalents of t-BuLi generates a C,N-dianion intermediate, which reacts with electrophiles to introduce substituents at the methyl group or aromatic ring.

Subsequent functional group interconversions include:

  • Suzuki Coupling: Bromo-substituted derivatives undergo cross-coupling with arylboronic acids to install aryl groups.
  • Hydroxylation: Oxidation of brominated intermediates with mCPBA or hydrogen peroxide yields hydroxylated analogs.
  • Nucleophilic Aromatic Substitution: Electron-withdrawing groups at brominated positions enhance reactivity toward amines or thiols.

The methyl group at the 2-position directs electrophilic attack to the para- and meta-positions via resonance effects, enabling predictable regiochemical outcomes. For instance, nitration of 2-methyldibenzothiophene preferentially occurs at the 4-position, yielding 4-nitro-2-methyldibenzothiophene as the major product.

Aerobic Bacterial Consortia Capable of Dibenzothiophene S-Oxide Metabolism

Aerobic bacterial consortia have demonstrated remarkable efficiency in the metabolism of dibenzothiophene sulfur-oxides, representing a critical component of 2-methyldibenzothiophene biodegradation processes. These microbial communities primarily utilize the 4S pathway, which preserves the carbon skeleton while selectively removing sulfur atoms from the heterocyclic structure [1] [2] [3].

The most extensively studied aerobic bacterial consortia include several Pseudomonas species, particularly Pseudomonas sp. LKY-5, which exhibits exceptional degradation capabilities. This strain demonstrates complete degradation of dibenzothiophene at concentrations up to 100 mg/L within 144 hours, utilizing both the traditional 4S pathway and the Kodama pathway in an expanded metabolic network [1] [2]. The organism produces 26 distinct metabolites during the degradation process, indicating the presence of multiple metabolic routes for sulfur heterocycle processing.

Rhodococcus species represent another crucial component of aerobic bacterial consortia, with Rhodococcus erythropolis D-1 showing greater than 90% degradation efficiency for dibenzothiophene at 0.125 mM concentrations within 2 days [4] [3]. This strain follows the classical 4S pathway, converting dibenzothiophene through dibenzothiophene sulfoxide and dibenzothiophene sulfone intermediates to produce 2-hydroxybiphenyl as the final carbon-containing product [3]. The Rhodococcus sp. IGTS8 strain demonstrates even more rapid degradation, completely processing 2.2 mM dibenzothiophene within 150 minutes under resting cell conditions [4].

The DszABC operon, first characterized in Rhodococcus sp. IGTS8, encodes the three essential enzymes of the 4S pathway: DszC (dibenzothiophene monooxygenase), DszA (dibenzothiophene sulfone monooxygenase), and DszB (aromatic sulfinic acid hydrolase) [3] [5]. This operon represents a horizontally transferred genetic element that has been identified in multiple bacterial genera, including Microbacterium, Paenibacillus, and Bacillus species [5] [6].

Table 1: Aerobic Bacterial Consortia Capable of Dibenzothiophene S-Oxide Metabolism

Bacterial SpeciesDBT Degradation Efficiency (%)Primary PathwayKey MetabolitesSource/Reference
Pseudomonas sp. LKY-5100 (100 mg/L within 144h)4S and Kodama pathways (expanded)26 metabolites identifiedLi et al. 2019
Rhodococcus erythropolis D-1>90 (0.125 mM within 2 days)4S pathway (DBT → DBTO2 → 2-HBP)2-hydroxybiphenyl (2-HBP)Kodama et al. 2001
Microbacterium strain ZD-M270 (diphenylsulfide)Selective desulfurization2-methoxybiphenyl, biphenylLi et al. 2005
Pseudomonas putida CECT5279High (variable conditions)4S pathwayVarious sulfur-free productsMartinez et al. 2017
Rhodococcus sp. IGTS8Complete (2.2 mM within 150 min)4S pathway (DszABC operon)2-hydroxybiphenyl, sulfiteGray et al. 1996
Sphingomonas sp. XLDN2-5Variable (cometabolic)Angular and lateral dioxygenationSalicylic acid, catecholJi et al. 2007
Comamonas sp. JBModerate (with naphthalene)Naphthalene-induced cometabolism1,2-dihydroxydibenzothiopheneJi et al. 2017
Variovorax sp. RM659% carbon to CO2, 88% sulfur to sulfateDisulfide metabolismBenzoic acid, sulfateSeo et al. 2006

Advanced molecular techniques have revealed that these bacterial consortia often function as complex communities where different species contribute specialized metabolic capabilities. For instance, Variovorax sp. strain RM6 specializes in the degradation of disulfide compounds produced by other organisms following the Kodama pathway, achieving 59% carbon mineralization to carbon dioxide and 88% sulfur conversion to sulfate [7] [8]. This demonstrates the importance of syntrophic relationships within aerobic bacterial consortia for complete mineralization of dibenzothiophene compounds.

Thiophenic Ring-Cleavage Enzymatic Systems in Soil Microorganisms

The enzymatic systems responsible for thiophenic ring cleavage in soil microorganisms represent highly specialized catalytic mechanisms that have evolved to address the challenge of breaking stable carbon-sulfur bonds in heterocyclic compounds. These enzyme systems can be categorized into two primary groups: those that preserve the carbon skeleton while removing sulfur (desulfurization pathways) and those that cleave the aromatic ring system for complete mineralization (ring-cleavage pathways) [9] [3] [10].

The dibenzothiophene monooxygenase (DszC) serves as the initiating enzyme in the 4S desulfurization pathway, catalyzing the sequential sulfoxidation of dibenzothiophene to dibenzothiophene sulfoxide and subsequently to dibenzothiophene sulfone [3] [11] [12]. This flavin mononucleotide-dependent enzyme requires NADH as an electron donor and molecular oxygen as the terminal electron acceptor. Crystallographic studies have revealed that DszC adopts two distinct conformational states: an "open" state for substrate binding and a "closed" state for catalysis, with flexible lid loops (residues 280-295) controlling access to the active site [12].

The second enzyme in the 4S pathway, DszA (dibenzothiophene sulfone monooxygenase), catalyzes the most chemically challenging step: the reductive hydroxylation of dibenzothiophene sulfone leading to carbon-sulfur bond cleavage [3] [13]. Recent mechanistic studies have demonstrated that this reaction proceeds through a unique flavin-N5-oxide intermediate, representing a novel catalytic mechanism among flavoenzymes [13]. The enzyme converts dibenzothiophene sulfone to 2-(2-hydroxyphenyl)benzenesulfinic acid through this unprecedented pathway.

The final enzyme, DszB (aromatic sulfinic acid hydrolase), completes the desulfurization process by hydrolyzing the sulfinic acid group to produce 2-hydroxybiphenyl and sulfite [3]. Unlike DszA and DszC, DszB does not require NADH for activity, functioning as a simple hydrolase that cleaves the remaining carbon-sulfur bond.

Table 2: Thiophenic Ring-Cleavage Enzymatic Systems in Soil Microorganisms

Enzyme SystemCofactor RequirementSubstrate SpecificityReaction TypeCellular LocationReference
Dibenzothiophene monooxygenase (DszC)FMN, NADH, O2DBT → DBTO → DBTO2Sequential S-oxidationCytoplasmicLiu et al. 2014
DBT sulfone monooxygenase (DszA)FMN, NADH, O2DBTO2 → HBPSi-Reductive hydroxylation/ring cleavageCytoplasmicGuan et al. 2015
Aromatic sulfinic acid hydrolase (DszB)No cofactor requiredHBPSi- → HBP + SO3-2Desulphination hydrolysisCytoplasmicGray et al. 1996
Naphthalene dioxygenaseFe2+, NADH, O2PAHs, DBT, substituted aromaticsAngular dioxygenationPeriplasmic/cytoplasmicDenome et al. 1993
Toluene dioxygenase (TDO)Fe2+, NADH, O2Thiophene, substituted thiophenescis-DihydroxylationCytoplasmicBoyd & Sheldrake 1998
Catechol 2,3-oxygenaseFe2+Catechol derivativesRing cleavage (meta)CytoplasmicHarayama et al. 1992
Salicylate hydroxylaseFAD, NADHSalicylate, substituted salicylatesHydroxylationCytoplasmicWhite-Stevens & Kamin 1972
Protocatechuate 4,5-oxygenaseFe2+ProtocatechuateRing cleavage (meta)CytoplasmicHarwood & Gibson 1988

Ring-cleavage pathways involve a different set of enzymatic systems, primarily dioxygenases that introduce molecular oxygen into the aromatic ring system. Naphthalene dioxygenase represents a versatile enzyme system capable of oxidizing various polycyclic aromatic hydrocarbons, including dibenzothiophene and its methylated derivatives [14]. This iron-sulfur cluster-containing enzyme catalyzes the formation of cis-dihydrodiols through angular dioxygenation, creating reactive intermediates that undergo further ring-opening reactions [14].

Toluene dioxygenase (TDO) has been extensively studied for its ability to transform thiophene compounds through cis-dihydroxylation mechanisms [10]. The enzyme produces both cis-dihydrodiols and trans-dihydrodiols from thiophene substrates, with the trans isomers arising through spontaneous epimerization reactions. This enzyme system demonstrates broad substrate specificity, accepting various substituted thiophenes and generating corresponding dihydrodiol metabolites.

The downstream processing of ring-cleavage products involves specialized oxygenases such as catechol 2,3-oxygenase and protocatechuate 4,5-oxygenase, which catalyze meta-cleavage reactions to linearize the aromatic ring system [15]. These enzymes contain iron cofactors and demonstrate strict substrate specificity for their respective catechol derivatives, producing ring-fission products that enter central metabolic pathways for complete mineralization.

Cometabolic Degradation Mechanisms in Mixed Substrate Environments

Cometabolic degradation represents a crucial mechanism for the biotransformation of 2-methyldibenzothiophene and related compounds in mixed substrate environments, where the target compound is not used as a primary carbon or energy source but is transformed by enzymes induced by other substrates [16] [17] [18]. This process is particularly important in environmental systems where multiple organic compounds coexist and compete for enzymatic attention.

The cometabolic degradation of thiophene compounds with benzene as the primary substrate has been extensively characterized, revealing complex kinetic interactions between the two substrates [16] [17] [18]. The transformation process exhibits competitive inhibition kinetics, with inhibition constants ranging from 10 to 20, indicating that thiophene and benzene compete for the same enzymatic binding sites [17] [18]. The degradation follows first-order kinetics during the initial phase when benzene is present, but switches to zero-order kinetics in the absence of the primary substrate [19].

Naphthalene serves as another important primary substrate for cometabolic degradation of dibenzothiophene compounds. Comamonas sp. JB utilizes naphthalene-degrading enzymes to cometabolically transform both dibenzofuran and dibenzothiophene, producing 1,2-dihydroxydibenzothiophene as the primary metabolite [20] [21]. The process involves naphthalene dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, salicylate hydroxylase, and catechol 2,3-oxygenase, confirming that naphthalene serves as the true inducer of the degradative enzyme system [21].

Table 3: Cometabolic Degradation Mechanisms in Mixed Substrate Environments

Substrate CombinationPrimary SubstrateDegradation Efficiency (%)Inhibition EffectsKey MetabolitesBacterial Species
Thiophene + BenzeneBenzene78-98 (thiophene conversion)Competitive inhibition (Ki 10-20)Thiophene sulfoxide dimers (78%)Mixed culture (creosote site)
DBT + NaphthaleneNaphthalene70-85 (cometabolic)Enzyme activity reduction1,2-dihydroxydibenzothiopheneComamonas sp. JB
DBF/DBT + CarbazoleCarbazole60-80 (DBF/DBT)Growth rate decreaseRing cleavage productsSphingomonas sp. XLDN2-5
Thiophene + Aromatic hydrocarbonsVarious aromatics40-70 (variable)Substrate competitionVarious sulfoxidesVarious soil consortia
DBT + 1-Methylnaphthalene1-Methylnaphthalene50-75 (DBT derivatives)Product inhibitionHydroxylated derivativesPseudomonas spp.
Benzothiophene + NaphthaleneNaphthalene65-85 (benzothiophene)Metabolic burden increaseCarboxybenzothiophenesSulfate-reducing bacteria
Mixed PAHs + Primary substratesVarious PAHs45-90 (mixture dependent)Community structure shiftsMixed metabolite poolsEnvironmental consortia
DBT + Multiple alkyl-DBTsMixed substrates28-42 (alkyl-DBTs)Steric hindrance effectsMethyl-substituted productsPseudomonas sp. LKY-5

The cometabolic transformation of thiophene compounds produces characteristic metabolite profiles dominated by sulfoxide derivatives. In benzene-induced systems, the main oxidation product is a thiophene sulfoxide dimer, representing 78% of the transformed thiophene, while a second sulfoxide dimer accounts for 20% of the converted substrate [19]. The formation of these dimeric products suggests that the initial monooxygenase attack produces reactive sulfoxide intermediates that undergo secondary condensation reactions.

Carbazole-induced cometabolism, as demonstrated by Sphingomonas sp. XLDN2-5, represents a particularly versatile system capable of transforming multiple planar aromatic compounds including dibenzofuran and dibenzothiophene [20]. This organism exhibits three distinct oxygenation capabilities: angular dioxygenation, lateral dioxygenation, and monooxygenation, allowing it to process structurally diverse substrates through different mechanistic pathways. The enzyme system demonstrates remarkable substrate flexibility, catalyzing both ring-cleavage and sulfoxidation reactions depending on the specific substrate structure.

The kinetic modeling of cometabolic processes reveals that substrate competition and product inhibition play crucial roles in determining overall degradation efficiency [18]. Mathematical models incorporating competitive inhibition terms accurately describe the biphasic degradation patterns observed in mixed substrate systems, where initial rapid transformation is followed by slower conversion rates as substrate ratios change [17]. These models are essential for predicting the behavior of cometabolic systems in complex environmental matrices where multiple competing substrates are present.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

198.05032149 g/mol

Monoisotopic Mass

198.05032149 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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